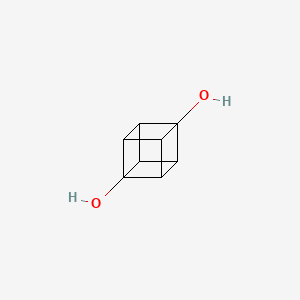
1,4-Cubanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cubanediol is a chemical compound with the molecular formula C₈H₁₀O₂ It is a derivative of cubane, a hydrocarbon with a cubic structure The compound features hydroxyl groups attached to the 1 and 4 positions of the cubane ring, making it a diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cubanediol can be synthesized through several methods. One common approach involves the hydroxylation of cubane derivatives. For instance, cubane can be subjected to a series of reactions, including halogenation and subsequent substitution with hydroxyl groups. Another method involves the use of metal-catalyzed reactions to introduce hydroxyl groups at specific positions on the cubane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific reagents to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cubanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of functionalized cubane derivatives.
Aplicaciones Científicas De Investigación
1,4-Cubanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Cubanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cubane core provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
1,4-Cyclohexanediol: A cyclic diol with a six-membered ring structure.
1,4-Benzenediol: An aromatic diol with hydroxyl groups attached to a benzene ring.
Uniqueness of 1,4-Cubanediol
This compound is unique due to its cubane core, which imparts distinct chemical and physical properties. Unlike linear or cyclic diols, the cubic structure of cubane provides rigidity and stability, making this compound a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
cubane-1,4-diol |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |
Clave InChI |
JAIUWYQLAJOXPR-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1(C5C2C3(C45)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



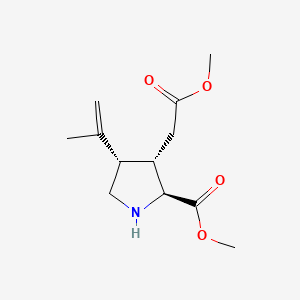
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)

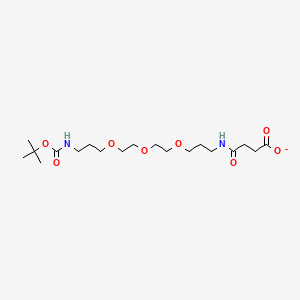
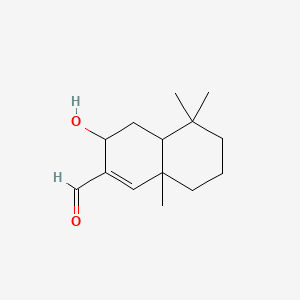

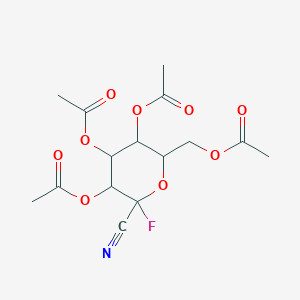
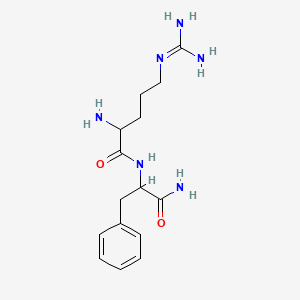
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
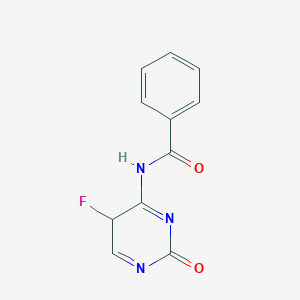

![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
